molecular formula C19H12F2N4O4 B2711360 N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1170020-32-2

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2711360
CAS No.: 1170020-32-2
M. Wt: 398.326
InChI Key: TUGFKAABUDNCRO-UHFFFAOYSA-N
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Description

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a difluorophenyl halide in the presence of a base.

    Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a suitable benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halides, nitriles, and amines can be used under conditions like Friedel-Crafts acylation, nucleophilic aromatic substitution, and palladium-catalyzed coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Organic Electronics: It is investigated for its potential use in organic field-effect transistors (OFETs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of the difluorophenyl group, which can enhance its electronic properties and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O4/c20-11-3-6-13(14(21)9-11)18-23-24-19(29-18)22-17(28)10-1-4-12(5-2-10)25-15(26)7-8-16(25)27/h1-6,9H,7-8H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGFKAABUDNCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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